molecular formula C12H18BrN3O2 B14025873 Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate

Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate

Cat. No.: B14025873
M. Wt: 316.19 g/mol
InChI Key: NTFNXESZSCGDTC-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its tert-butyl ester group, a bromine atom, and a dimethyl-substituted pyrrolo[3,4-C]pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation reactions may produce oxidized derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research may focus on evaluating the compound’s efficacy and safety in various biological assays.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A simpler pyrazole derivative with a bromine atom at the 4-position.

    tert-Butyl bromoacetate: A tert-butyl ester with a bromine atom, used in various synthetic applications.

    3,3-Dimethyl-2-butanol: A tert-butyl alcohol derivative with similar structural features.

Uniqueness

Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate is unique due to its combination of a pyrazole core with a tert-butyl ester group and a bromine atom. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 3-bromo-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-11(2,3)18-10(17)16-6-7-8(12(16,4)5)14-15-9(7)13/h6H2,1-5H3,(H,14,15)

InChI Key

NTFNXESZSCGDTC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)Br)C

Origin of Product

United States

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